molecular formula C13H19N3 B596033 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine CAS No. 1211592-05-0

1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine

Cat. No. B596033
M. Wt: 217.316
InChI Key: DYQHSVOCWHRXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine” is a chemical compound with the molecular formula C13H19N3 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of “1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine” is 217.316. The molecular structure of this compound is not explicitly mentioned in the search results.


Chemical Reactions Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Numerous methods have been reported for the synthesis of substituted piperazines .

Scientific Research Applications

Pharmacological Properties and Drug Development

Piperazine and its derivatives are recognized for their wide range of pharmacological applications, including antimicrobial, antidepressant, antipsychotic, and anti-inflammatory effects. The diversity in the biological activities of piperazine compounds is attributed to their ability to interact with various molecular targets, offering potential for the development of new therapeutic agents. For instance, piperazine analogues have demonstrated significant anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains, highlighting their potential in tuberculosis (TB) treatment strategies (P. Girase et al., 2020).

Drug Discovery and SAR Studies

Structure-activity relationship (SAR) studies involving piperazine derivatives have facilitated the discovery of compounds with potent anti-TB properties, underscoring the critical role of the piperazine scaffold in medicinal chemistry. The versatility of piperazine as a core structure in drug design is evident in its incorporation into various marketed drugs with a wide array of therapeutic effects, including antipsychotic, antidepressant, and anticancer activities (A. Rathi et al., 2016).

Metabolic Profiling and Toxicology

The metabolism and potential toxicity of arylpiperazine derivatives, which include compounds like "1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine," have been studied to understand their pharmacokinetics and safety profiles. These studies provide insights into the metabolic pathways, including N-dealkylation and formation of reactive intermediates, which are crucial for assessing the safety and efficacy of these compounds as therapeutic agents (S. Caccia, 2007).

Cytoprotective and Anti-inflammatory Actions

Research has also explored the cytoprotective actions of piperazine derivatives, such as Trimetazidine, which is used for the treatment of angina pectoris. The mechanism of action involves metabolic modulation, highlighting the potential of piperazine compounds in protecting cells from ischemic damage without significant effects on hemodynamics or myocardial oxygen consumption (A. Cargnoni et al., 1999).

properties

IUPAC Name

1-[(5-cyclopropylpyridin-2-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-2-11(1)12-3-4-13(15-9-12)10-16-7-5-14-6-8-16/h3-4,9,11,14H,1-2,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQHSVOCWHRXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)CN3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744459
Record name 1-[(5-Cyclopropylpyridin-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine

CAS RN

1211592-05-0
Record name 1-[(5-Cyclopropylpyridin-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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